molecular formula C3H2Cl2O2 B073773 3,3-Dichloroacrylic acid CAS No. 1561-20-2

3,3-Dichloroacrylic acid

Cat. No.: B073773
CAS No.: 1561-20-2
M. Wt: 140.95 g/mol
InChI Key: HYODZVPUCNBWNY-UHFFFAOYSA-N
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Description

3,3-Dichloroacrylic acid, also known as 3,3-dichloro-2-propenoic acid, is a halogenated derivative of acrylic acid. It is characterized by the presence of two chlorine atoms attached to the third carbon of the acrylic acid structure. The molecular formula of this compound is C3H2Cl2O2, and it has a molecular weight of 140.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dichloroacrylic acid can be synthesized through the chlorination of acrylic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via the addition of chlorine to the double bond of acrylic acid, followed by the elimination of hydrogen chloride to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process is optimized to control the reaction temperature and chlorine concentration to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dichloroacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Dichloroacrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,3-Dichloroacrylic acid involves its interaction with various molecular targets. The presence of chlorine atoms makes it a reactive molecule capable of undergoing nucleophilic substitution reactions. These reactions can modify biological molecules, potentially leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    Acrylic Acid: The parent compound, which lacks the chlorine atoms.

    3-Chloroacrylic Acid: A mono-chlorinated derivative.

    3,3-Diiodoacrylic Acid: An iodine-substituted analogue

Comparison: 3,3-Dichloroacrylic acid is unique due to the presence of two chlorine atoms, which significantly alter its reactivity and chemical properties compared to its analogues. The dichlorination increases its electrophilicity, making it more reactive in nucleophilic substitution reactions. This property is particularly useful in synthetic chemistry for introducing various functional groups into molecules .

Properties

IUPAC Name

3,3-dichloroprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O2/c4-2(5)1-3(6)7/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYODZVPUCNBWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023620
Record name 3,3-Dichloropropenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1561-20-2
Record name 3,3-dichloropropenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dichloropropenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dichloroprop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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